

In-Depth Technical Guide: Safety and Toxicity Profile of Adagrasib (MRTX849)

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Compound of Interest

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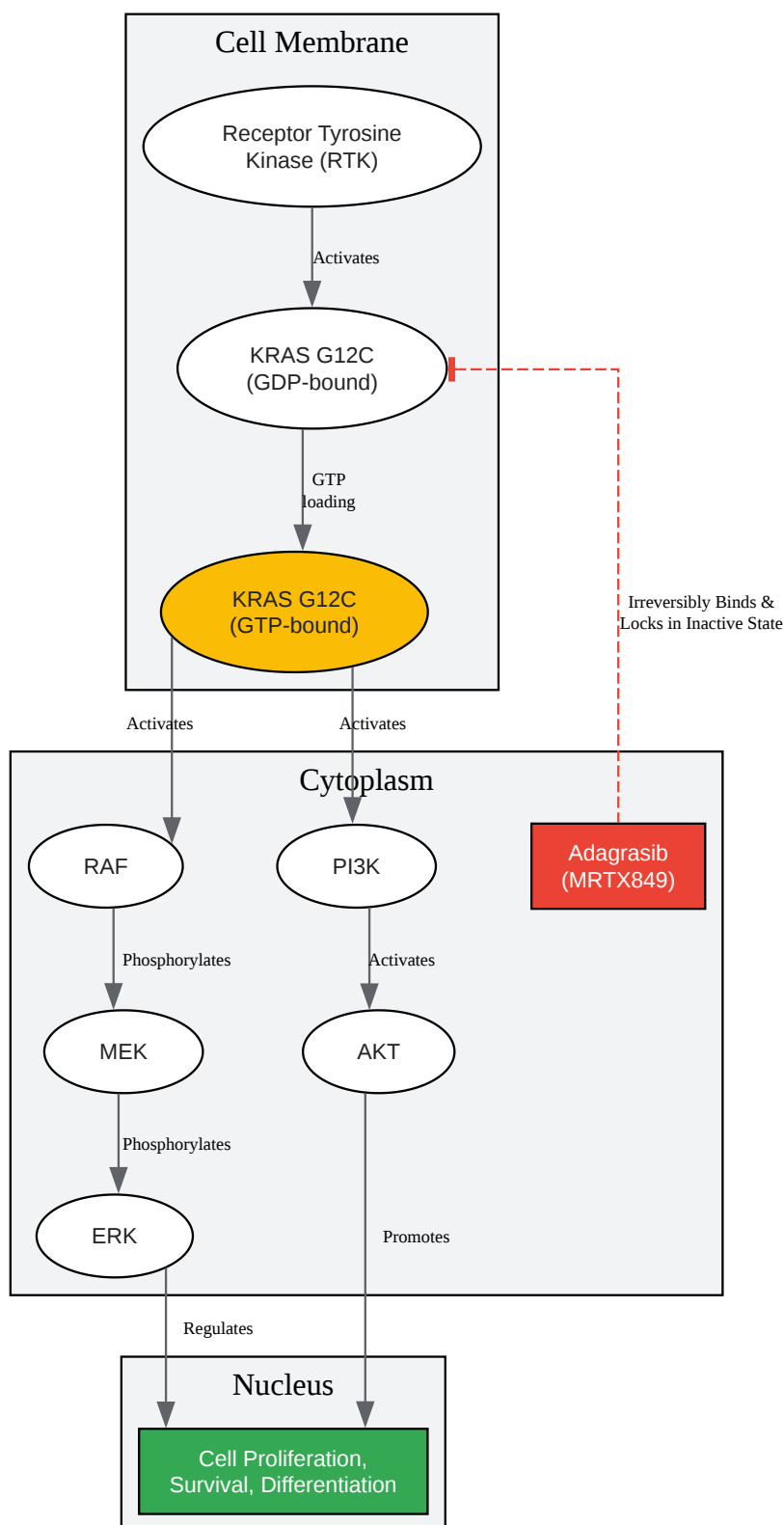
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adagrasib (tradename Krazati™) is a potent, selective, and irreversible inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various solid tumors.[1] This document provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of adagrasib, compiled from publicly available data, including regulatory reviews and clinical trial publications. The information presented herein is intended to serve as a technical resource for researchers, scientists, and drug development professionals. Adagrasib has demonstrated promising clinical activity but is also associated with a manageable yet notable adverse event profile, primarily featuring gastrointestinal and hepatic toxicities.

Mechanism of Action and Signaling Pathway

Adagrasib exerts its therapeutic effect by covalently binding to the cysteine residue of the KRAS G12C mutant protein.[1] This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through critical pro-proliferative pathways, most notably the MAP kinase (MAPK/ERK) and PI3K/AKT pathways.[2] The constitutive activation of these pathways, driven by the KRAS G12C mutation, is a hallmark of tumorigenesis in affected cancers.[2] By blocking these signals, adagrasib effectively curtails tumor cell growth and survival.



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Caption: Adagrasib Mechanism of Action on the KRAS Signaling Pathway.

Non-Clinical Safety and Toxicity

A series of in vitro and in vivo studies were conducted to characterize the non-clinical safety profile of adagrasib.

In Vitro Toxicology

Assay Type	Key Findings
Genotoxicity	Adagrasib was found to lack genotoxic activity. [3]
hERG Potassium Channel Assay	Adagrasib inhibited hERG potassium channel currents with an IC50 of 3.8 μ M. This concentration is approximately 48-fold higher than the human free steady-state Cmax at the recommended clinical dose, suggesting a low risk of QTc prolongation via this mechanism.[3]
Cell Viability	In KRAS G12C-mutant cell lines, adagrasib demonstrated potent inhibition of cell viability with IC50 values ranging from 0.2 to 1042 nM. In contrast, non-KRAS G12C-mutant cell lines had IC50 values greater than 3000 nM, indicating high selectivity.[3]

In Vivo Toxicology

Study Type	Species	Key Findings
Repeat-Dose Toxicology	Rat, Dog	Findings suggested potential effects on male and female fertility. Common target organs for toxicity included the heart, spleen, lung, and bone marrow, with phospholipidosis being a common finding.[4]
Embryo-Fetal Development	Rat	At a dose of 270 mg/kg, maternal toxicity was observed, including significant reductions in body weight, food consumption, and gravid uterus weight. Skeletal malformations and developmental variations were noted in fetuses at this maternally toxic dose.[3]
Xenograft Tumor Models	Mouse	Adagrasib was generally well-tolerated at efficacious doses (e.g., 100 mg/kg twice daily) with minimal signs of overt toxicity or animal weight loss. [5] It demonstrated significant tumor regression in various KRAS G12C-positive patient- or cell-derived tumor models. [4]

Clinical Safety and Tolerability

The clinical safety profile of adagrasib has been primarily characterized in the KRYSTAL clinical trial program. The data below is largely from the KRYSTAL-1 study in patients with KRAS G12C-mutated solid tumors.

Common Adverse Reactions

The most frequently reported treatment-related adverse events (TRAEs) are summarized below.

Adverse Reaction	Any Grade (%)	Grade 3-4 (%)
Nausea	89%	9%
Diarrhea	89%	9%
Vomiting	89%	9%
Fatigue	41.3%	-
Musculoskeletal Pain	-	-
Hepatotoxicity (ALT/AST increase)	37%	7%
Renal Impairment	-	-
Edema	-	-
Dyspnea	-	-
Decreased Appetite	-	-

Data compiled from multiple sources reflecting the pooled safety population.[\[6\]](#)[\[7\]](#)

Serious Adverse Reactions and Dose Modifications

Serious adverse reactions have been reported, including:

- Gastrointestinal: Severe reactions can occur, including gastrointestinal bleeding, obstruction, and colitis.[\[7\]](#)
- Hepatotoxicity: Drug-induced liver injury has been reported.[\[2\]](#)
- Interstitial Lung Disease (ILD)/Pneumonitis: This has been observed in patients treated with adagrasib.

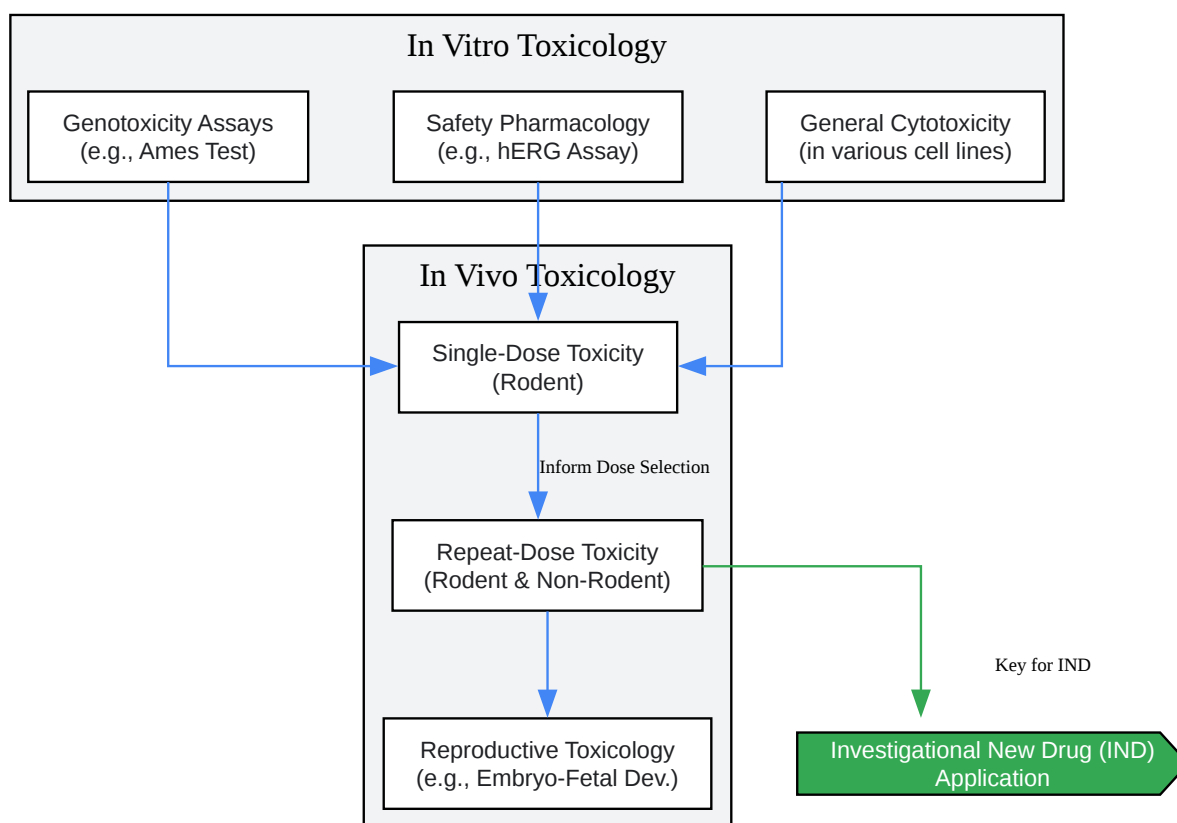
- QTc Interval Prolongation: Adagrasib can cause a concentration-dependent increase in the QTc interval.

TRAEs led to dose reductions in approximately 52% of patients and dose interruptions in 61% of patients in the KRYSTAL-1 NSCLC cohort.[8] The most common reasons for dose modification were gastrointestinal toxicities, hepatic enzyme increases, and fatigue.[8]

Experimental Protocols and Workflows

Non-Clinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for non-clinical safety assessment of a small molecule inhibitor like adagrasib.



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Caption: General workflow for preclinical safety evaluation.

Bacterial Reverse Mutation (Ames) Test Protocol Outline

The Ames test is a standard assay to assess the mutagenic potential of a chemical. While the specific protocol for adagrasib is not publicly detailed, a general methodology is as follows:

- **Strains:** Multiple histidine-auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535) and a tryptophan-auxotrophic strain of *Escherichia coli* (e.g., WP2 uvrA) are used to detect different types of point mutations.[\[9\]](#)
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[\[9\]](#)
- **Procedure:**
 - The bacterial strains are exposed to various concentrations of adagrasib on agar plates with a minimal amount of histidine (or tryptophan).
 - This minimal amount allows for a few cell divisions, which is necessary for mutations to be expressed.
 - The plates are incubated for 48-72 hours at 37°C.[\[10\]](#)
- **Endpoint:** The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine/tryptophan) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[\[10\]](#)

hERG Assay Protocol Outline

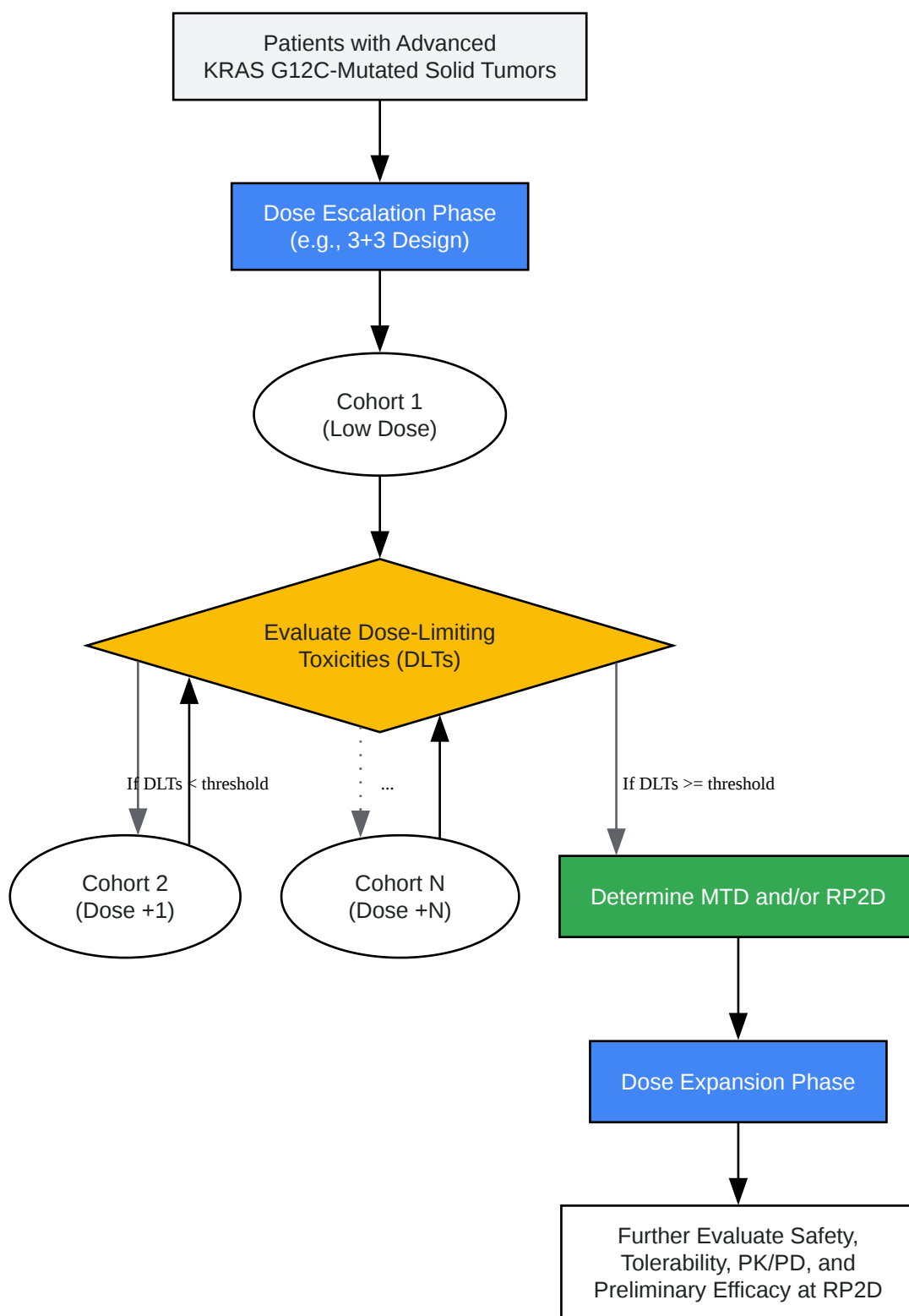
The hERG assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (Torsades de Pointes).

- **System:** The assay typically uses a mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel.
- **Methodology:** Whole-cell patch-clamp electrophysiology is the gold standard.

- Procedure:
 - Cells are exposed to a range of adagrasib concentrations.
 - A specific voltage pulse protocol is applied to elicit hERG channel currents.[\[11\]](#) For example, cells are held at a potential of -80 mV, then depolarized to +60 mV to inactivate the channels, followed by repolarization to elicit a tail current.[\[11\]](#)
 - The current is measured before and after the application of the test compound.
- Endpoint: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value is calculated. This value is then compared to the expected clinical plasma concentrations to assess the safety margin.

Phase I Clinical Trial Design

The initial clinical evaluation of adagrasib followed a standard dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).



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Caption: Typical Phase I dose-escalation and expansion trial design.

Conclusion

Adagrasib has a well-characterized safety and toxicity profile. Its mechanism of action provides a strong rationale for its use in KRAS G12C-mutated cancers. The non-clinical data indicated a lack of genotoxicity but highlighted potential risks related to fertility and embryo-fetal development at high doses. The clinical safety profile is marked by frequent, mostly low-grade, gastrointestinal and constitutional symptoms, along with a notable risk of hepatotoxicity and QTc prolongation that require careful monitoring and management. Dose modifications are a common and effective strategy for managing treatment-related adverse events, allowing many patients to continue therapy. This comprehensive profile is essential for informing ongoing research, clinical use, and the development of future combination strategies.

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